molecular formula C16H22HgSi2 B14617334 Dimethyl(phenyl)silyl--mercury (2/1) CAS No. 59612-26-9

Dimethyl(phenyl)silyl--mercury (2/1)

Cat. No.: B14617334
CAS No.: 59612-26-9
M. Wt: 471.11 g/mol
InChI Key: YBKUIARESSSAEV-UHFFFAOYSA-N
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Description

Dimethyl(phenyl)silyl--mercury (2/1) is an organomercury compound characterized by a mercury atom bonded to a dimethyl(phenyl)silyl group in a 2:1 stoichiometric ratio. Organomercury compounds are typically air- and moisture-sensitive due to the weak Hg–C/Si bonds, which are prone to hydrolysis or oxidation . The dimethyl(phenyl)silyl ligand likely imparts unique steric and electronic effects, influencing reactivity and stability compared to purely organic or inorganic mercury derivatives.

Properties

CAS No.

59612-26-9

Molecular Formula

C16H22HgSi2

Molecular Weight

471.11 g/mol

InChI

InChI=1S/2C8H11Si.Hg/c2*1-9(2)8-6-4-3-5-7-8;/h2*3-7H,1-2H3;

InChI Key

YBKUIARESSSAEV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)C1=CC=CC=C1.C[Si](C)C1=CC=CC=C1.[Hg]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl(phenyl)silyl–mercury (2/1) typically involves the reaction of dimethyl(phenyl)silyl chloride with mercury(II) chloride in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

(C6H5)Si(CH3)2Cl+HgCl2(C6H5)Si(CH3)2HgCl+HCl\text{(C}_6\text{H}_5\text{)Si(CH}_3\text{)}_2\text{Cl} + \text{HgCl}_2 \rightarrow \text{(C}_6\text{H}_5\text{)Si(CH}_3\text{)}_2\text{HgCl} + \text{HCl} (C6​H5​)Si(CH3​)2​Cl+HgCl2​→(C6​H5​)Si(CH3​)2​HgCl+HCl

Industrial Production Methods

Industrial production of Dimethyl(phenyl)silyl–mercury (2/1) may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of specialized equipment to handle the toxic and reactive nature of mercury compounds.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(phenyl)silyl–mercury (2/1) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of simpler organosilicon and organomercury compounds.

    Substitution: The silyl and mercury groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific temperatures and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon dioxide and mercury oxides, while substitution reactions can produce a variety of organosilicon and organomercury derivatives.

Scientific Research Applications

Dimethyl(phenyl)silyl–mercury (2/1) has several scientific research applications:

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in medicinal chemistry, particularly in the development of novel therapeutic agents.

    Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which Dimethyl(phenyl)silyl–mercury (2/1) exerts its effects involves the interaction of the silyl and mercury groups with various molecular targets. The silyl group can participate in electrophilic substitution reactions, while the mercury group can form strong bonds with sulfur-containing biomolecules, affecting their function.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Properties of Organomercury Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Bonds Stability Toxicity Risk
Dimethyl(phenyl)silyl--mercury (2/1) Not available ~400 (estimated) Hg–Si Low (air-sensitive) High
Diphenyl Mercury Hg(C₆H₅)₂ 354.80 Hg–C Moderate (inert conditions) High
{N1-[2-(Butylselanyl)benzyl]-... C₁₃H₂₁Cl₂HgN₂Se 543.36 Hg–Se, Hg–N High Moderate (less volatile)
Bis[2-(2-methylphenylimino)phenyl]Hg(II) C₂₈H₂₄HgN₂ 565.10 Hg–N Moderate High

Table 2: Bond Angles and Lengths in Selected Complexes

Compound Bond Angle/Length Value Reference
{N1-[2-(Butylselanyl)benzyl]-... N2–Hg1–Cl2 103.62°
Cl2–Hg1–Cl1 111.65°
Bis[2-(2-methylphenylimino)phenyl]Hg(II) C27–C22–N2 121.9°
Hg1–C15–C20 17°

Research Findings and Gaps

  • Stability Trends : Hg–Se and Hg–N bonds (e.g., in and ) confer higher stability than Hg–C or Hg–Si bonds, which are more reactive .
  • Environmental Persistence : Aromatic mercury compounds (e.g., diphenyl mercury) persist longer in ecosystems than alkylmercury species due to slower degradation .
  • Knowledge Gaps: No direct studies on dimethyl(phenyl)silyl--mercury (2/1) were found. Its properties are inferred from analogs, highlighting the need for targeted synthesis and characterization.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing dimethyl(phenyl)silyl--mercury (2/1)?

  • Synthesis : Use organomercury precursor reactions under inert conditions (e.g., Schlenk line) to avoid mercury oxidation or decomposition. Mercury-silicon bond formation typically requires low-temperature lithiation followed by transmetallation .
  • Characterization : Employ NMR spectroscopy (¹H, ¹³C, ¹⁹⁹Hg) to confirm bonding, supplemented by X-ray crystallography for structural elucidation. Mercury-containing compounds often require specialized handling due to toxicity and air sensitivity .

Q. How can researchers validate the purity and stability of this compound under experimental conditions?

  • Purity : Use elemental analysis (C, H, Hg) and gas chromatography-mass spectrometry (GC-MS) to detect impurities.
  • Stability : Conduct thermogravimetric analysis (TGA) and monitor decomposition via UV-Vis spectroscopy under varying temperatures and atmospheres. Note that mercury compounds often degrade under UV light or moisture .

Q. What safety protocols are critical for handling dimethyl(phenyl)silyl--mercury (2/1)?

  • Containment : Use gloveboxes or fume hoods with mercury-specific filters.
  • Waste Management : Stabilize waste with sulfur-based reagents (e.g., Na₂S) to form less toxic HgS.
  • Exposure Mitigation : Regular air monitoring and PPE (nitrile gloves, Tyvek suits) are mandatory due to methylmercury’s neurotoxicity .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR shifts) for this compound be resolved?

  • Methodological Approach :

Repeat experiments under rigorously controlled conditions (temperature, solvent purity).

Compare data with analogous organomercury compounds (e.g., dimethylmercury, diphenylmercury) to identify trends in chemical shifts .

Use computational modeling (DFT) to predict NMR parameters and validate experimental observations .

  • Note : Mercury’s relativistic effects can cause anomalous shifts, necessitating theoretical cross-validation .

Q. What strategies address the scarcity of thermodynamic data for mercury-silicon bonds in this compound?

  • Data Generation : Perform calorimetric studies (e.g., bomb calorimetry) to measure enthalpy of formation.
  • Extrapolation : Use Benson group increment theory with caution, as mercury’s electron-relaxation effects may deviate from typical organometallic trends .
  • Collaborative Frameworks : Cross-reference with databases like NIST Chemistry WebBook or PubChem, ensuring exclusion of unreliable sources (e.g., ) .

Q. How can researchers design experiments to investigate the compound’s reactivity with transition-metal catalysts?

  • Experimental Design :

Conduct kinetic studies under inert atmospheres, varying metal catalysts (e.g., Pd, Ni).

Monitor reaction pathways using in-situ IR or Raman spectroscopy.

Analyze mercury leaching via ICP-MS to assess catalytic poisoning .

  • Theoretical Integration : Align hypotheses with organometallic reaction mechanisms (e.g., oxidative addition/reductive elimination) .

Q. What methodologies reconcile discrepancies in toxicity assessments between in vitro and in vivo studies?

  • Weight of Evidence : Apply the "Hill criteria" (biological plausibility, consistency, dose-response) to evaluate conflicting data. For example, methylmercury’s neurotoxicity in vivo may not correlate with in vitro cytotoxicity assays due to metabolic activation .
  • Methodological Refinement : Use organotypic cultures (e.g., 3D neurospheres) to bridge in vitro-in vivo gaps .

Interdisciplinary and Theoretical Challenges

Q. How can researchers integrate this compound into broader studies of heavy-metal pollution or silicon-based materials?

  • Environmental Chemistry : Track mercury speciation in soil/water using isotopic dilution mass spectrometry (IDMS), comparing dimethyl(phenyl)silyl--mercury’s bioavailability to other organomercurials .
  • Materials Science : Investigate its potential as a silicon precursor in semiconductor fabrication, noting mercury’s volatility and contamination risks .

Q. What theoretical frameworks explain the electronic structure of mercury-silicon bonds in this compound?

  • Computational Models : Employ relativistic DFT (e.g., ZORA approximation) to account for mercury’s spin-orbit coupling. Compare bond dissociation energies with non-relativistic calculations to quantify relativistic contributions .
  • Experimental Validation : Use XANES/EXAFS spectroscopy to probe mercury’s coordination environment .

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